Copper 1,3-diphenyl-1,3-propanedionate
Copper 1,3-diphenyl-1,3-propanedionate
Brand Name:
Vulcanchem
CAS No.:
14405-48-2
VCID:
VC20990023
InChI:
InChI=1S/2C15H12O2.Cu/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11,16H;/b2*14-11-;
SMILES:
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu]
Molecular Formula:
C30H24CuO4
Molecular Weight:
512.1 g/mol
Copper 1,3-diphenyl-1,3-propanedionate
CAS No.: 14405-48-2
Cat. No.: VC20990023
Molecular Formula: C30H24CuO4
Molecular Weight: 512.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14405-48-2 |
|---|---|
| Molecular Formula | C30H24CuO4 |
| Molecular Weight | 512.1 g/mol |
| IUPAC Name | copper;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one |
| Standard InChI | InChI=1S/2C15H12O2.Cu/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11,16H;/b2*14-11-; |
| Standard InChI Key | UILYCOXWSHKINW-AGIYBIRKSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu] |
| SMILES | C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu] |
| Canonical SMILES | C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator